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Compound of Interest

Compound Name: Z-Met-met-OH
Cat. No.: B13808921
Get Quote
\ J

Technical Profile: Z-Met-Met-OH

Compound: N-Benzyloxycarbonyl-L-methionyl-L-methionine CAS Registry Number: 61413-48-
7[1]

Executive Summary

Z-Met-Met-OH is a hydrophobic, N-terminally protected dipeptide derivative. It serves two
primary roles in biochemical research:

o Protease Substrate: It functions as a model substrate for endopeptidases (e.g., Cathepsins,
Pepsin) that prefer hydrophobic residues at the P1 and P1' positions.

o Oxidation Probe: Due to the presence of two methionine residues, it is frequently used to
study the kinetics of thioether oxidation to sulfoxides (Met(O)) and the subsequent effect on
peptide bond cleavage rates.

This guide addresses the critical solubility challenges imposed by the Z-group
(benzyloxycarbonyl) and provides strict handling protocols to prevent spontaneous methionine
oxidation.
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Part 1: Chemical Identity & Physicochemical
Profile[2]

The physical properties of Z-Met-Met-OH are dominated by the lipophilic Z-protecting group
and the thioether side chains. Unlike free peptides (e.g., H-Met-Met-OH), this compound
exhibits poor aqueous solubility at neutral pH.

ble 1: Physicochemical € (3]

Property Value | Description Notes

Molecular Formula

Molecular Weight 414.54 g/mol Useful for molarity calculations.
Appearance White to off-white powder Crystalline solid.
Solubility (Primary) DMSO, DMF, Methanol Soluble > 50 mg/mL in DMSO.
. Requires organic co-solvent or

Solubility (Aqueous) Very Low (< 0.1 mg/mL) )

high pH.
pKa (COOH) ~3.8 (Predicted) C-terminal carboxylic acid.

_ Indicates significant

LogP ~2.5 (Predicted) o

hydrophobicity.

Refer to batch-specific CoA.
Melting Point Not standardly reported* Monomer Z-Met-OH melts

~67-69°C.

Critical Note on Optical Rotation: While specific rotation

IS intrinsic, it varies by solvent and concentration. For Z-Met-Met-OH, always verify
the value on the Certificate of Analysis (CoA) for your specific lot, as trace impurities
(e.g., D-Met isomers) can significantly shift this value.
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Part 2: Solubility & Formulation Strategy

The Solubility Paradox: The Z-group renders the peptide hydrophobic, while the C-terminal
carboxyl group allows for solubility in basic aqueous solutions. However, high pH accelerates
methionine oxidation. Therefore, a neutral-pH organic co-solvent strategy is required.

Protocol: Preparation of 50 mM Stock Solution

Materials:

Z-Met-Met-OH (Solid)[2][3]

Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide)

Vortex mixer

Argon or Nitrogen gas (for headspace purging)
Workflow:
e Calculate: For 10 mg of Z-Met-Met-OH, require ~482
L of DMSO to reach 50 mM.
o [4]
e Dissolve: Add DMSO directly to the vial containing the powder.

o Agitate: Vortex vigorously for 30—60 seconds. The solution should be clear and colorless.

o Troubleshooting: If particles persist, sonicate for 2 minutes at room temperature. Avoid
heating >37°C to prevent sulfoxide formation.

o Storage: Aliquot into amber vials. Purge headspace with Argon gas before sealing. Store at
-20°C.

Diagram 1: Solubilization & Dilution Workflow
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The following diagram illustrates the correct path from solid powder to assay buffer, highlighting
the "Crash-Out" risk zone.

Dilute 1:10
(Slow addition)

Dilute to Final

Dissolve
Vortex/Sonicate

PRECIPITATION RISK
(Cloudy Solution)

Z-Met-Met-OH
(Solid Powder)

Anhydrous DMSO Assay Buffer
(Stock: 50 MM) | ittt (PBS/Tris, pH 7.4)

Click to download full resolution via product page

Part 3: Stability & The Methionine Oxidation
Problem[7]

The thioether group in Methionine is highly susceptible to oxidation by atmospheric oxygen,
peroxides, or metal ions, forming Methionine Sulfoxide (Met(O)).

Mechanism of Degradation

Oxidation adds an oxygen atom to the sulfur, increasing the molecular weight by +16 Da per
methionine residue.

« Z-Met-Met-OH (MW 414.5)

Z-Met(O)-Met-OH (MW 430.5)

Z-Met(0)-Met(0)-OH (MW 446.5)

This conversion alters the hydrophobicity and can completely abolish enzymatic recognition,
leading to false negatives in protease assays.

Diagram 2: Methionine Oxidation Pathway

Visualizing the structural change that occurs during improper storage.
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[5]

Handling Best Practices (Self-Validating Protocol)

Argon Blanket: Always displace air from storage vials with inert gas (Argon or Nitrogen) after
use.

Solvent Quality: Use only "Anhydrous" or "HPLC-grade"” DMSO. Old DMSO absorbs water
and oxygen, accelerating degradation.

Reducing Agents: In critical assays, include 0.5 mM TCEP or 1 mM DTT in the buffer to
reverse trace sulfoxide formation (Met(O) can be reduced back to Met by Methionine
Sulfoxide Reductase, but chemical reduction is faster in vitro).

Part 4: Experimental Application (Protease Assay)
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Scenario: Determining the cleavage rate of Z-Met-Met-OH by Pepsin.

Buffer Prep: 0.1 M Sodium Acetate, pH 4.0 (Pepsin is active at acidic pH).

e Substrate Prep: Dilute 50 mM DMSO stock to 1 mM in buffer (2% DMSO final). Check for
precipitation.

» Reaction:
o Add enzyme (Pepsin) to substrate solution.
o Incubate at 37°C.

e Analysis (HPLC):

o Column: C18 Reverse Phase (Z-Met-Met-OH binds strongly; products Z-Met-OH and Met-
OH elute earlier).

o Mobile Phase: Water/Acetonitrile with 0.1% TFA.
o Detection: UV at 254 nm (detects the Z-group phenyl ring).

o Note: Free Methionine (H-Met-OH) will not be visible at 254 nm; monitor the
disappearance of the peak at MW 414.5 or the appearance of Z-Met-OH (MW 283.3).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. Z-Met-met-OH | C18H26N205S2 | CID 26793384 - PubChem [pubchem.ncbi.nim.nih.gov]
2. H-DL-MET-DL-MET-OH | 52715-93-2 [chemicalbook.com]

3. N-Acetyl-L-methionine | 65-82-7 [chemicalbook.com]

e 4. masterorganicchemistry.com [masterorganicchemistry.com]

5. academic.oup.com [academic.oup.com]

6. pdf.benchchem.com [pdf.benchchem.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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